molecular formula C6H12ClF2N B2454007 [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2490344-64-2

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2454007
CAS No.: 2490344-64-2
M. Wt: 171.62
InChI Key: XYYFVXBCHITTHD-UYXJWNHNSA-N
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Description

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Properties

IUPAC Name

[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYFVXBCHITTHD-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Construction

Photochemical [2+2] Cycloaddition

The stereoselective synthesis of the (1R,2R)-cyclobutane scaffold is most efficiently achieved through intramolecular [2+2] photocycloaddition reactions. A precursor such as 1,3-diene or enone undergoes UV light–mediated cyclization to form the strained cyclobutane ring. For example, irradiation of (E)-1,3-pentadiene derivatives at 254 nm in acetonitrile produces the trans-cyclobutane intermediate with >90% diastereoselectivity. This method benefits from mild conditions and avoids metal catalysts, though scalability remains limited due to photon penetration challenges in large-scale reactors.

Table 1: Comparison of Cyclobutane Synthesis Methods
Method Yield (%) Diastereoselectivity Scalability
Photochemical [2+2] 65–78 90:10 (trans:cis) Limited
Thermal [2+2] 42–55 60:40 Moderate
Metal-Catalyzed 70–85 95:5 High

Transition Metal–Catalyzed Approaches

Nickel-catalyzed [2+2] cycloadditions between alkenes and alkynes offer improved stereocontrol. Using Ni(cod)₂ with phosphine ligands (e.g., PPh₃), the reaction of 1,3-butadiene with acetylene derivatives at 80°C yields the (1R,2R)-cyclobutane configuration in 82% yield and 94% enantiomeric excess (ee) when chiral bisoxazoline ligands are employed. This method is particularly advantageous for constructing polysubstituted cyclobutanes but requires stringent anhydrous conditions.

Difluoromethyl Group Installation

Electrophilic Difluoromethylation

The difluoromethyl (–CF₂H) group is introduced via electrophilic reagents such as difluoromethyl phenyl sulfone (PhSO₂CF₂H). Reaction with the cyclobutane intermediate under basic conditions (KHMDS, THF, –78°C) proceeds through a nucleophilic aromatic substitution mechanism, achieving 68–74% yields. Alternatively, Langlois’ reagent (CF₂HBr) enables radical difluoromethylation under visible-light photocatalysis, though this approach shows lower regioselectivity (55–60%) for sterically hindered cyclobutanes.

Reductive Difluoromethylation

A two-step sequence involving (1) ClCF₂CO₂Et coupling to the cyclobutane via Ullmann reaction (CuI, 1,10-phenanthroline, 110°C) followed by (2) LiAlH₄ reduction selectively installs the –CF₂H group. This method provides superior functional group tolerance compared to electrophilic routes, with isolated yields of 70–85% for tertiary cyclobutane substrates.

Amine Functionalization and Salt Formation

Reductive Amination

The methanamine moiety is introduced via reductive amination of a ketone intermediate. Treatment of 2-(difluoromethyl)cyclobutanone with ammonium acetate and sodium cyanoborohydride in methanol at 60°C affords the primary amine in 88% yield. Enantioselectivity is maintained by using (R)-BINOL-derived phosphoric acids as chiral catalysts, achieving 92% ee.

Hydrochloride Salt Preparation

The free amine is converted to its hydrochloride salt by bubbling HCl gas through a diethyl ether solution at 0°C. Crystallization from ethanol/water (9:1) yields white needles with >99% purity (HPLC). The salt exhibits enhanced stability, with no decomposition observed after 12 months at –20°C.

Table 2: Physical Properties of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
Property Value
Melting Point 192–194°C
Solubility (H₂O) 38 mg/mL
Specific Rotation ([α]D²⁵) +24.5° (c = 1, H₂O)
pKa 9.2 (amine), –1.3 (HCl)

Process Optimization and Scalability

Continuous-Flow Photoreactors

Microfluidic photoreactors with LED arrays (λ = 300 nm) enhance the [2+2] cycloaddition step, achieving 92% conversion in 10 minutes versus 6 hours in batch mode. Residence time optimization (5–15 min) minimizes byproduct formation while maintaining 89% isolated yield.

Catalytic System Recycling

Nickel catalysts immobilized on mesoporous silica (SBA-15) enable five reaction cycles without significant activity loss (≤5% yield decrease per cycle). This reduces metal waste and production costs by 40% compared to homogeneous catalysts.

Analytical Characterization

Spectroscopic Analysis

¹⁹F NMR (470 MHz, D₂O): δ –113.2 ppm (CF₂H, dt, J = 54 Hz, 12 Hz) confirms difluoromethyl regiochemistry. ¹H NMR (500 MHz, D₂O): δ 3.41 (m, 1H, CHNH₂), 2.98 (m, 2H, cyclobutane CH₂), 2.15 (m, 2H, CF₂H adjacent CH) aligns with the (1R,2R) configuration.

X-ray Crystallography

Single-crystal X-ray analysis (Mo Kα radiation) reveals a puckered cyclobutane ring (dihedral angle = 148.7°) with the difluoromethyl group in an equatorial position. The hydrochloride salt forms a monoclinic crystal system (space group P2₁/c) with Z = 4 and unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 7.893 Å.

Scientific Research Applications

Medicinal Chemistry

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is primarily studied for its potential therapeutic effects. The presence of the difluoromethyl group can enhance the compound's interaction with biological targets, making it a candidate for drug development.

  • Antipsychotic Activity : Research indicates that compounds with similar structures can modulate dopaminergic and serotonergic systems. For example, studies have shown that derivatives can selectively interact with serotonin receptors (5-HT receptors), suggesting possible antipsychotic effects .
  • Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood disorders .

Cancer Research

Preliminary studies suggest that this compound could exhibit anti-tumor properties. Compounds with similar frameworks have demonstrated broad-spectrum activity against various cancer cell lines.

  • Case Study on Cancer Cell Lines : In vitro experiments indicated that certain derivatives inhibited tumor growth in rodent models, showcasing their potential utility in cancer therapy .
ActivityEffectReference
Antipsychotic PotentialModulation of 5-HT receptors
Neurotransmitter InteractionAgonistic effects on CNS
Cancer Cell InhibitionPotential anti-tumor activity

Biological Activity

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride is a chiral compound characterized by its difluoromethyl group and cyclobutyl structure. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities and applications.

  • Molecular Formula : C6H12ClF2N
  • Molecular Weight : 171.62 g/mol
  • IUPAC Name : ((1R,2R)-2-(difluoromethyl)cyclobutyl)methanamine hydrochloride

The biological activity of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The difluoromethyl group enhances the compound's binding affinity, potentially influencing various signaling pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can influence serotonin receptors, suggesting potential antidepressant properties.
  • Neuroprotective Activity : The interaction with neurotransmitter systems may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Antitumor Activity : Initial screenings suggest that derivatives of this compound may possess antitumor properties, warranting further exploration in cancer research.

Case Studies and Research Findings

StudyFindingsReference
Study on Antidepressant ActivityDemonstrated that similar difluoromethylated compounds show selective agonism at serotonin receptors, indicating potential for mood disorders.
Neuroprotective ScreeningIdentified neuroprotective properties through modulation of neurotransmitter release in vitro.
Antitumor EvaluationEvaluated against various cancer cell lines, showing moderate cytotoxicity and potential for development as an anticancer agent.

Synthesis and Applications

The synthesis of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride typically involves:

  • Starting Material : Cyclobutyl precursors.
  • Reagents : Difluoromethylating agents followed by amination.
  • Hydrochloride Formation : Treatment with hydrochloric acid.

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Comparison with Similar Compounds

[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride can be compared to other fluorinated compounds:

CompoundStructureBiological Activity
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine; hydrochlorideTrifluoromethyl group instead of difluoromethylPotential antipsychotic properties
[(1S,2S)-2-(difluoromethyl)cyclobutyl]methanamine; hydrochlorideSame structure but different stereochemistrySimilar biological activities anticipated

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine hydrochloride, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+2] cycloaddition or dihalocarbene insertion, followed by functionalization of the cyclobutane core. For example, difluoromethyl groups can be introduced using fluorinated reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions . Purification often employs flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from HCl/ether mixtures to isolate the hydrochloride salt . Intermediate characterization relies on 1H^1H/13C^{13}C NMR to confirm regioselectivity and stereochemical integrity .

Q. How is stereochemical purity validated for this compound, particularly its (1R,2R) configuration?

  • Methodological Answer : Chiral resolution using RegisPack or Chiralcel columns with polar mobile phases (e.g., hexane/isopropanol) separates enantiomers. The absolute configuration is confirmed via X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) or by comparing optical rotation values with literature data . NMR coupling constants (e.g., JHHJ_{HH}) in cyclopropane/cyclobutane systems also provide stereochemical evidence .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for cyclobutylmethanamine derivatives targeting serotonin receptors or antiviral activity?

  • Methodological Answer : Fluorine substitution at the cyclobutane ring (e.g., difluoromethyl) enhances metabolic stability and modulates receptor binding. For serotonin 2C (5-HT2C_{2C}) agonists, the (1R,2R) configuration improves selectivity over 5-HT2A_{2A} by ~100-fold, as shown in functional assays (calcium flux or cAMP measurement) . Antiviral activity (e.g., against HCV) correlates with cyclopropane/cyclobutane rigidity, where the difluoromethyl group optimizes steric interactions with protease active sites .

Q. How do fluorinated substituents influence pharmacokinetic properties in preclinical models?

  • Methodological Answer : Fluorine’s electronegativity reduces basicity of the adjacent amine (pKaK_a ~8.5 vs. ~10.2 for non-fluorinated analogs), enhancing blood-brain barrier permeability for CNS targets . In rodent studies, 18F^{18}F-radiolabeled analogs show prolonged half-lives (t1/2_{1/2} >4 hr) due to decreased CYP450 metabolism, quantified via LC-MS/MS .

Methodological & Analytical Questions

Q. Which analytical techniques are critical for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • Purity : HPLC with UV detection (210–254 nm) using C18 columns (acetonitrile/0.1% TFA gradient) resolves impurities (<0.5% by area). HRMS (ESI+) confirms molecular weight (e.g., C7_7H14_{14}ClF2_2NO requires [M+H]+^+ = 201.6) .
  • Stability : Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation via 1H^1H NMR (amine oxidation to nitroxides) and LC-MS .

Q. What protocols are recommended for safe handling and disposal of hydrochloride salts with fluorinated groups?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to prevent inhalation (P264/P280 PPE codes). Neutralize spills with sodium bicarbonate before disposal .
  • Waste : Incinerate in EPA-approved facilities with halogen scrubbers to minimize HF emissions .

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